Methyl 7,12-dioxooctadecanoate
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Overview
Description
Methyl 7,12-dioxooctadecanoate is a chemical compound that belongs to the class of dioxo fatty acid esters It is characterized by the presence of two keto groups located at the 7th and 12th positions of the octadecanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7,12-dioxooctadecanoate can be synthesized through the ring-opening reaction of epoxidized methyl oleate using a bismuth(III) trifluoromethanesulfonate catalyst . The reaction involves the use of dimethyl sulfoxide as an oxygen atom donor and to maintain the catalyst in its active form. Lower reaction temperatures favor the formation of the ketone, while higher temperatures are required to produce the diketone .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of catalytic systems to transform methyl oleate into long-chain keto and diketo derivatives. The process is designed to maximize the incorporation of reagents into the final product and to use renewable materials whenever practical .
Chemical Reactions Analysis
Types of Reactions
Methyl 7,12-dioxooctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or further oxidized compounds.
Scientific Research Applications
Methyl 7,12-dioxooctadecanoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Mechanism of Action
The mechanism of action of methyl 7,12-dioxooctadecanoate involves its interaction with molecular targets and pathways within biological systems. The compound’s keto groups can participate in various biochemical reactions, influencing cellular processes and pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 7,12-dioxooctadecanoate include:
- Methyl 9,10-dioxooctadecanoate
- Methyl 10-oxoundecanoate
- Octadecanal
Uniqueness
This compound is unique due to the specific positioning of its keto groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
110187-13-8 |
---|---|
Molecular Formula |
C19H34O4 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl 7,12-dioxooctadecanoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-7-12-17(20)14-10-11-15-18(21)13-8-6-9-16-19(22)23-2/h3-16H2,1-2H3 |
InChI Key |
UAJNUYDNMGQMAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CCCCC(=O)CCCCCC(=O)OC |
Origin of Product |
United States |
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